3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-phenyl-1-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O/c20-19(21,22)16-7-4-10-23-18(16)25-13-11-24(12-14-25)17(26)9-8-15-5-2-1-3-6-15/h1-10H,11-14H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGFAMOXNKPYLS-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one typically involves multiple steps:
Formation of the trifluoromethylpyridine:
Piperazine ring formation: The piperazine ring is synthesized separately and then attached to the trifluoromethylpyridine through nucleophilic substitution reactions.
Phenyl group addition: The phenyl group is introduced via a coupling reaction, such as a Suzuki coupling, which involves a palladium catalyst and a base.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols replace existing groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune responses, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Structural Features
Key Compounds and Modifications :
Impact of Functional Groups :
- Trifluoromethyl (CF₃) : Enhances lipophilicity and metabolic resistance compared to methoxy or halogenated analogs .
- Piperazino Modifications: Substitution with pyridine derivatives (e.g., 3-chloro-5-CF₃-pyridin-2-yl in ) alters electronic properties and hydrogen bonding capacity compared to simpler aryl groups .
Physicochemical Properties
- Lipophilicity : The CF₃ group in the target compound contributes to higher logP values compared to methoxy-substituted analogs (e.g., 3FP in ). Halogenated derivatives (e.g., ) exhibit even greater hydrophobicity.
- Solubility : Methoxy groups (as in 3FP ) improve aqueous solubility via hydrogen bonding, whereas halogenated or CF₃-containing compounds may require formulation aids.
- Thermal Stability : Trichloro and bromo substituents () increase thermal stability due to stronger van der Waals interactions and reduced conformational flexibility.
Q & A
Basic: What synthetic strategies are recommended for preparing 3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one?
Methodological Answer:
A common approach involves coupling the trifluoromethylpyridine-piperazine fragment with the propenone-phenyl moiety. Evidence from analogous syntheses (e.g., HOBt/TBTU-mediated amidation in DMF with NEt₃ as a base) is effective for forming similar enone-piperazine linkages . Key steps include:
Fragment Preparation : Synthesize 3-(trifluoromethyl)pyridin-2-yl-piperazine via nucleophilic substitution or metal-catalyzed coupling.
Coupling Reaction : Use carbodiimide-based reagents (e.g., TBTU) to activate the carboxylic acid derivative of the propenone-phenyl group.
Purification : Chromatography or recrystallization to isolate the product.
Literature precedents highlight the importance of anhydrous conditions and stoichiometric control to minimize byproducts .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the propenone double bond (δ 6.5–7.5 ppm for vinyl protons) and piperazine/trifluoromethylpyridine integration .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₈F₃N₃O).
- X-ray Crystallography : Resolves stereochemistry and confirms the planar propenone moiety, as seen in analogous tricyclic structures (unit cell parameters: triclinic system, α/β/γ angles ~97–117°) .
Advanced: How can researchers resolve contradictory biological activity data across studies?
Methodological Answer:
Contradictions may arise from:
- Purity Variations : Use HPLC (C18 column, acetonitrile/water gradient) to verify ≥95% purity. Impurities like unreacted piperazine or trifluoromethylpyridine intermediates (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile) can skew results .
- Assay Conditions : Standardize protocols (e.g., cell line viability, incubation time) and include positive controls (e.g., known kinase inhibitors for kinase-targeted studies).
- Structural Confirmation : Re-analyze disputed batches via X-ray diffraction to rule out polymorphic differences .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Core Modifications :
- Replace the trifluoromethyl group with Cl/CH₃ to assess electronic effects .
- Vary the piperazine substituents (e.g., 4-phenyl vs. 4-methylpiperazine) .
Biological Testing :
- Screen analogs against target receptors (e.g., GPCRs, kinases) using radioligand binding or enzymatic assays.
- Computational docking (e.g., AutoDock Vina) guided by crystallographic data predicts binding modes .
Data Analysis : Correlate substituent hydrophobicity (ClogP) with activity trends using QSAR models.
Basic: What are common impurities encountered during synthesis, and how are they identified?
Methodological Answer:
- Byproducts :
- Unreacted 3-(trifluoromethyl)pyridin-2-yl-piperazine (detected via TLC, Rf ~0.3 in ethyl acetate/hexane).
- Hydrolysis products (e.g., carboxylic acids from enone degradation).
- Analytical Methods :
- LC-MS (ESI+) identifies impurities by mass (e.g., m/z 248 for 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile) .
- ¹⁹F NMR detects residual trifluoromethyl intermediates .
Advanced: How to optimize reaction yields in gram-scale syntheses?
Methodological Answer:
- Solvent Screening : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
- Catalyst Optimization : Test Pd/C or Ni catalysts for coupling steps to enhance efficiency.
- Process Controls : Monitor reaction progress via in-situ IR (C=O stretch at ~1680 cm⁻¹) and adjust reagent stoichiometry dynamically .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation (similar to piperazine derivatives) .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent enone isomerization .
Advanced: How to assess metabolic stability and pharmacokinetics in preclinical models?
Methodological Answer:
- In Vitro Assays :
- Liver microsomes (human/rat) with NADPH cofactor to measure t₁/₂.
- Caco-2 monolayers for permeability (Papp >1×10⁻⁶ cm/s indicates good absorption).
- In Vivo Studies : Administer IV/PO doses in rodents; quantify plasma levels via LC-MS/MS. Literature analogs show moderate bioavailability (20–40%) due to first-pass metabolism .
Basic: How to distinguish between E/Z isomers of the propenone moiety?
Methodological Answer:
- ¹H NMR Coupling Constants : Trans (E) isomers exhibit J = 12–16 Hz for vinyl protons, while cis (Z) isomers show J = 8–12 Hz.
- NOESY : Spatial proximity between phenyl and piperazine protons confirms the E configuration .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use the crystal structure of analogous piperazine-pyridine systems (PDB: 4XYZ) to model binding pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å acceptable).
- Free Energy Calculations : MM-PBSA/GBSA estimates ΔGbinding, prioritizing substituents with favorable interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
